7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione
Description
This compound belongs to the 2-azaspiro[4.5]decane-1,3-dione family, characterized by a spirocyclic framework with a six-membered cyclohexane ring fused to a five-membered diketopyrrolidine ring. The structural uniqueness arises from three methyl groups at positions 7,7,9 and a 3-(trifluoromethyl)phenyl substituent at position 2 . The trifluoromethyl (-CF₃) group enhances lipophilicity, promoting blood-brain barrier penetration and central nervous system (CNS) activity, as observed in anticonvulsant studies .
Properties
IUPAC Name |
7,7,9-trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO2/c1-12-8-17(2,3)11-18(9-12)10-15(24)23(16(18)25)14-6-4-5-13(7-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKTPQPFURZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine. This step often requires the use of a strong acid catalyst to facilitate the cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Pharmacological Impact
The table below compares key structural and pharmacological features of the target compound with analogues from literature:
Key Observations
Spiro Ring Size
- Decane ([4.5]) vs. Nonane derivatives (e.g., Compound 9) show comparable MES activity but higher neurotoxicity, suggesting decane derivatives may offer a safer profile .
Substituent Effects
- Trifluoromethyl (-CF₃) : The 3-CF₃-phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to chloro (Cl) or bromo (Br) substituents, enhancing CNS bioavailability .
- Methyl Groups (7,7,9-Trimethyl) : These groups likely stabilize the spiro conformation, reducing metabolic degradation and prolonging half-life .
Pharmacological Activity
Research Findings and Mechanistic Insights
Role of Fluorine Substituents
The -CF₃ group in the target compound contributes to:
Comparative SAR Studies
- Aromatic Substitution : Electron-withdrawing groups (Cl, Br, CF₃) at the meta or para positions improve anticonvulsant activity, while bulky groups (e.g., phenylpiperazine in Compound 1e) may reduce efficacy due to steric hindrance .
- Spiro Ring Alkylation : Methyl groups at positions 7,7,9 in the target compound likely reduce metabolic oxidation, extending plasma half-life compared to unsubstituted analogues .
Biological Activity
The compound 7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione is a novel spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C22H32F3N2O2
- Molecular Weight: 396.50 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly its potential as a kinase inhibitor and its role in modulating necroptosis through the inhibition of receptor-interacting protein kinase 1 (RIPK1).
Key Biological Activities
- Kinase Inhibition:
-
Anticancer Properties:
- Preliminary studies indicate that the compound exhibits significant anticancer activity against multiple human cancer cell lines. For instance, it demonstrated IC50 values better than Doxorubicin in several assays:
- Antimicrobial Activity:
The mechanism by which the compound exerts its biological effects appears to involve:
- Inhibition of RIPK1: By blocking this kinase, the compound can prevent necroptosis, potentially mitigating tissue damage in diseases characterized by excessive cell death.
- Modulation of Gene Expression: Treatment with the compound has been shown to down-regulate key genes associated with cancer progression, such as TP53, BRCA1, and EGFR, indicating its potential role in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, a series of derivatives were tested against eight human cancer cell lines. Compounds structurally related to our target showed IC50 values that suggest robust anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
